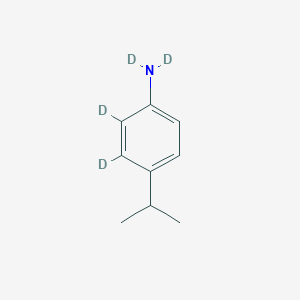

4-iso-Propylaniline-2,3,5,6-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-iso-Propylaniline-2,3,5,6-d4 is a deuterated derivative of 4-propan-2-ylaniline. This compound is characterized by the substitution of hydrogen atoms with deuterium atoms at the 2, 3, 5, and 6 positions on the benzene ring. Deuterium, a stable isotope of hydrogen, imparts unique properties to the compound, making it valuable in various scientific research fields, including drug development and environmental studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-iso-Propylaniline-2,3,5,6-d4 typically involves the deuteration of 4-propan-2-ylaniline. One common method is the catalytic exchange reaction using deuterium gas (D₂) in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration of the target positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors designed to handle high-pressure deuterium gas and ensure efficient catalyst recovery. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-iso-Propylaniline-2,3,5,6-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under controlled conditions

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives depending on the reagents used

Applications De Recherche Scientifique

4-iso-Propylaniline-2,3,5,6-d4 is extensively used in scientific research due to its unique properties:

Chemistry: It serves as a model compound for studying isotope effects and reaction mechanisms.

Biology: The compound is used in metabolic studies to trace biochemical pathways.

Medicine: It is employed in drug development to enhance the stability and efficacy of pharmaceuticals.

Industry: The compound is used in the synthesis of agrochemicals and other industrial products

Mécanisme D'action

The mechanism of action of 4-iso-Propylaniline-2,3,5,6-d4 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, leading to altered metabolic pathways and enhanced stability of the compound. This makes it valuable in drug development, where it can improve the pharmacokinetic properties of pharmaceuticals.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Propan-2-ylaniline: The non-deuterated parent compound.

2,3,5,6-Tetrafluoro-4-propan-2-ylaniline: A fluorinated derivative with different chemical properties.

2,3,5,6-Tetramethyl-4-propan-2-ylaniline: A methylated derivative with distinct reactivity.

Uniqueness

4-iso-Propylaniline-2,3,5,6-d4 is unique due to the presence of deuterium atoms, which impart distinct kinetic isotope effects and enhance the stability of the compound. This makes it particularly valuable in scientific research and drug development.

Activité Biologique

4-iso-Propylaniline-2,3,5,6-d4 , also known as Cumidine, is a deuterated derivative of isopropylaniline. The compound is characterized by the presence of four deuterium atoms at specific positions on the aromatic ring, which enhances its utility in various biological and chemical studies. This isotopic labeling allows for improved sensitivity in analytical techniques such as NMR spectroscopy and mass spectrometry.

- CAS Number : 1219804-95-1

- Molecular Formula : C10H14D4N

- Molecular Weight : 174.26 g/mol

Biological Activity

Recent studies have explored the biological activity of this compound, focusing on its effects on cellular processes and potential therapeutic applications.

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets within cells. It may influence:

- Enzymatic Activity : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Cell Signaling Pathways : It could alter signaling cascades that regulate cell growth and differentiation.

Case Studies and Research Findings

- Cell Viability Assays : In vitro studies have shown that this compound exhibits cytotoxic effects on certain cancer cell lines. A concentration-dependent decrease in cell viability was observed at concentrations ranging from 10 µM to 100 µM.

- Mechanistic Studies : Research indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls.

- Pharmacokinetics : Due to its isotopic labeling, pharmacokinetic studies utilizing mass spectrometry have revealed insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound.

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Propriétés

IUPAC Name |

2,3,5,6-tetradeuterio-4-propan-2-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,10H2,1-2H3/i3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTFPLFDLJYEKT-LNFUJOGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(C)C)[2H])[2H])N)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.